molecular formula C19H18N4O5S3 B1210410 Cefcanel CAS No. 41952-52-7

Cefcanel

Cat. No. B1210410
CAS RN: 41952-52-7
M. Wt: 478.6 g/mol
InChI Key: VDFFPBOAOLQAJV-SUYBPPKGSA-N
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Description

Cefcanel is an organic compound that belongs to the class of cephalosporins . Cephalosporins are compounds containing a 1,2-thiazine fused to a 2-azetidinone to form a oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid moiety or a derivative thereof .


Molecular Structure Analysis

Cefcanel has a molecular formula of C19H18N4O5S3, an average mass of 478.565 Da, and a monoisotopic mass of 478.043915 Da . It has 3 defined stereocentres .


Physical And Chemical Properties Analysis

Cefcanel has a molecular formula of C19H18N4O5S3, an average mass of 478.565 Da, and a monoisotopic mass of 478.043915 Da . More detailed physical and chemical properties were not available in the sources I found.

Relevant Papers

  • A study investigated the pharmacokinetics of Cefcanel following a single oral dose of Cefcanel daloxate hydrochloride 300 mg to healthy volunteers and to patients with various degrees of stable renal insufficiency .
  • Another study tested the minimum inhibitory concentration (MIC) of Cefcanel against 153 staphylococci .

Scientific Research Applications

Fuel Cell Research

  • Cefcanel in Polymer Electrolyte Fuel Cells (PEFCs)

    Cefcanel, along with manganese compounds, is utilized in PEFCs as radical scavengers to mitigate chemical degradation of membranes. A study by Tanuma and Itoh (2016) elucidated the chemical states of cerium and manganese in PEFC membranes using X-ray absorption fine structure techniques. This research highlights the significance of cefcanel in enhancing the durability of fuel cell components (Tanuma & Itoh, 2016).

  • Cefcanel-Based Composite Materials in Low-Temperature Ceramic Fuel Cells

    Research has focused on developing novel materials to reduce the working temperature of solid oxide fuel cells (SOFCs). Fan et al. (2013) reviewed the advancements in ceria-based composite materials, emphasizing cefcanel's role in these developments. This includes its application in fuel cell performance, multi-ionic transport properties, and stability (Fan, Wang, Chen, & Zhu, 2013).

  • Cefcanel in Microbial Fuel Cells (MFCs)

    Logan et al. (2006) provided a comprehensive overview of the construction, performance analysis, and technological advancements in MFCs, where cefcanel's relevance lies in its potential application in electrode materials and system performance enhancement (Logan et al., 2006).

Environmental Applications

  • Cefcanel in Environmental Hazards and Exposure Risk Assessment: Tsai (2005) conducted a study on hydrofluorocarbons (HFCs), addressing their commercial uses and environmental hazards. In this context, cefcanel may be relevant in assessing and mitigating environmental risks associated with HFCs (Tsai, 2005).

Analytical and Methodological Advances

  • Advancements in Capillary Electrophoresis (CEC) with Cefcanel

    Huo and Kok (2008) summarized research on CEC, a technique used in various scientific fields. Cefcanel's involvement in CEC can be linked to its application in enhancing separation techniques and analytical methodologies (Huo & Kok, 2008).

  • Cefcanel in Spectroscopy and Molecular Studies

    Spaun et al. (2016) discussed the role of high-resolution infrared spectroscopy in probing molecular structure and dynamics. Cefcanel, due to its chemical properties, may be significant in such spectroscopic studies for understanding large-amplitude vibrational motion in complex molecules (Spaun et al., 2016).

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S3/c1-9-21-22-19(31-9)30-8-11-7-29-17-12(16(26)23(17)13(11)18(27)28)20-15(25)14(24)10-5-3-2-4-6-10/h2-6,12,14,17,24H,7-8H2,1H3,(H,20,25)(H,27,28)/t12-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFFPBOAOLQAJV-SUYBPPKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30034-02-7 (mono-hydrochloride salt)
Record name Cefcanel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041952527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00866067
Record name Cefcanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefcanel

CAS RN

41952-52-7
Record name Cefcanel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041952527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefcanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFCANEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5V2R6VX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
T Bergan, J da Fonseca - Chemotherapy, 1993 - karger.com
… Cefcanel is a ccphcm antibiotic and the ac tive component of the prodrug cefcanel daloxate, … [1], Because it is a prodrug, cefcanel daloxate has the advantage of high absorption upon …
Number of citations: 2 karger.com
T Bergan, J da Fonseca - Chemotherapy, 1991 - karger.com
… cefcanel. The first two compounds showed a higher ac tivity than cefcanel; erythromycin was also more active than cefcanel … lower than the one found for cefcanel), but a small number of …
Number of citations: 2 karger.com
NX Chin, JW Gu, HC Neu - European Journal of Clinical Microbiology and …, 1991 - Springer
Cefcanel is a new orally absorbed cephalosporin. Its activity was compared with that of cefuroxime, cefaclor, cephalexin, and cefixime against grampositive and negative aerobic and …
Number of citations: 7 link.springer.com
LE Nicolle, AIM Hoepelman, M Floor… - … journal of infectious …, 1993 - Taylor & Francis
… Subjects were treated with either cefcanel daloxate 300 mg twice daily or amoxicillin SO0 … receive cefcanel daloxate received 2 daily doses of cefcanel daloxate and 1 cefcanel daloxate …
Number of citations: 23 www.tandfonline.com
CE Nord, A Lindmark, I Persson - European Journal of Clinical …, 1989 - Springer
… cephalosporin cefcanel demonstrated good in vitro activity against anaerobic bacteria, except BacteroMes fragilis involved in respiratory tract infections and wound infections. Cefcanel …
Number of citations: 6 link.springer.com
B Edwall, L Slettevold… - Journal of …, 1994 - academic.oup.com
… It is a double cephem ester of cefcanel, which is the active … of cefcanel following a single oral dose of cefcanel daloxate … single oral dose of cefcanel daloxate hydrochloride together with …
Number of citations: 7 academic.oup.com
B Edwall, A Arvidsson, D Lake-Bakaar… - DRUG METABOLISM …, 1993 - Citeseer
… of cefcanel was-40% after administra-tion of cefcanel daloxate hydrochloride and the extent of urinary excretion of cefcanel, … intravenous administration of cefcanel, were determined in a …
Number of citations: 4 citeseerx.ist.psu.edu
E Holst, J Rollof, H Miörner - Antimicrobial agents and …, 1989 - Am Soc Microbiol
Thirty-five strains of Pasteurella multocida from humans and animals were tested for susceptibility to five cephalosporins by a broth dilution method. Cefcanel showed high activity …
Number of citations: 6 journals.asm.org
E LOWDlN, IO TORNQVIST, O CARS - for dosing, 1991 - Taylor & Francis
… , P1800) were exposed to 5XMIC of cefcanel for 2 h in vitro. The … of cefcanel iv and unbound concentrations in the tissue cage fluid (TCF) were measured. The protein binding of cefcanel …
Number of citations: 3 www.tandfonline.com
K Lanbeck-Vallén, J Carlqvist - Journal of Chromatography B: Biomedical …, 1992 - Elsevier
… ] only cefcanel could be detected in the portal blood after administration of cefcanel daloxate … The aim of this work was to develop a method suitable for routine determination of cefcanel …
Number of citations: 2 www.sciencedirect.com

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